molecular formula C15H14F2N2OS B3129408 N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide CAS No. 339030-43-2

N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide

Cat. No. B3129408
CAS RN: 339030-43-2
M. Wt: 308.3 g/mol
InChI Key: ZNWDKYDPMXRWST-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridinecarboxamides and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

  • Herbicide Mechanism : Diflufenican, a chemical structurally similar to N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide, inhibits fatty acid synthase in plants, suggesting potential use as a herbicide (Ashton et al., 1994).

  • Crystal Chemistry : Research on pyridinecarboxamide derivatives, including N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, helps understand intermolecular interactions in crystal chemistry, which can be useful in material science (Malone et al., 1997).

  • Organic Synthesis : The one-pot synthesis of related pyridinecarboxamide compounds, such as N,N ′-bis(2-Mercaptophenyl)pyridine-2,6-dicarboxamide, indicates applications in the field of organic synthesis (Harrop et al., 2003).

  • Cleavage of Chemical Bonds : Research on the selective cleavage of ether and amide bonds in diflufenican, a related compound, can contribute to the understanding of chemical reactions and degradation processes in environmental sciences (Rouchaud et al., 2010).

  • Metal Extraction : N-alkyl-3-pyridinecarboxamides have been used for copper(II) extraction from chloride solutions, indicating their application in metal extraction and environmental remediation (Borowiak-Resterna, 1994).

  • Chemistry of Nickel Complexes : Synthesis and characterization of pyridinecarboxamidato-Nickel(II) complexes contribute to the field of inorganic chemistry and materials science (Lee et al., 2001).

  • Pharmaceutical Applications : While avoiding specifics on drug use and dosage, some research has explored the potential pharmaceutical applications of compounds similar to N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide (Thomas et al., 2016).

properties

IUPAC Name

N-(2,4-difluorophenyl)-6-propylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c1-2-7-21-14-6-3-10(9-18-14)15(20)19-13-5-4-11(16)8-12(13)17/h3-6,8-9H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWDKYDPMXRWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189873
Record name N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide

CAS RN

339030-43-2
Record name N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339030-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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